Benzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester
Description
Benzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester is a boronate ester derivative featuring a cyclohexenyl core, a tert-butyl carbamate group, and a benzyl substituent. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl motifs . Its cyclohexenyl backbone distinguishes it from analogous aryl- or heteroaryl-based boronate esters, influencing steric, electronic, and solubility properties critical for drug discovery and material science.
Properties
IUPAC Name |
tert-butyl N-benzyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36BNO4/c1-22(2,3)28-21(27)26(17-18-11-9-8-10-12-18)20-15-13-19(14-16-20)25-29-23(4,5)24(6,7)30-25/h8-13,20H,14-17H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSQYSGLSWBGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)N(CC3=CC=CC=C3)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester is a complex organic compound that incorporates a boron-containing moiety. The biological activity of such compounds is of significant interest due to their potential applications in medicinal chemistry, particularly in the development of inhibitors for various biological targets.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 343.23 g/mol. The presence of the dioxaborolane ring is noteworthy as it often imparts unique reactivity and biological properties to the compound.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.23 g/mol |
| CAS Number | 286961-15-7 |
| Boiling Point | Not specified |
The biological activity of benzyl derivatives containing boron has been linked to their ability to interact with enzymes and proteins through reversible covalent bonding. Specifically, the boronic acid moiety can form stable complexes with nucleophilic residues in target proteins, which may lead to enzyme inhibition or modulation of protein function.
Case Study: Inhibition of SARS-CoV-2 Proteases
Recent studies have highlighted the potential of boronic acid derivatives as inhibitors for the main protease (Mpro) of SARS-CoV-2. For example, virtual screening and molecular dynamics simulations have shown that certain β-amido boronic acids can effectively inhibit Mpro by occupying its active site and preventing substrate access . This mechanism suggests that compounds like this compound could exhibit similar inhibitory effects due to their structural similarities.
Biological Assays and Findings
In vitro assays have demonstrated that compounds containing the dioxaborolane structure can significantly inhibit enzyme activity at micromolar concentrations. For instance:
- Enzymatic Assays : Compounds were tested against recombinant Mpro from SARS-CoV-2 using fluorogenic substrates. Results indicated an average inhibition rate of approximately 23% at a concentration of 20 μM .
- Selectivity : Notably, these compounds exhibited selectivity for Mpro over other proteases, suggesting potential therapeutic advantages in minimizing off-target effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
- Cyclohexenyl vs. Aryl Cores: The target compound’s cyclohexenyl group introduces aliphatic character and conformational flexibility, contrasting with rigid aromatic systems like phenyl (e.g., tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate, CAS 330793-09-4) . Cyclohexenyl may enhance solubility in nonpolar environments while reducing π-π stacking interactions.
Substituent Modifications
- Carbamate Groups: The benzyl carbamate in the target compound offers labile protection, whereas analogs like tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate () use a methyl group, reducing steric bulk and altering deprotection kinetics.
Heterocyclic Variants
- Pyrazole-Containing Analogs : 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-piperidine-1-carboxylic acid tert-butyl ester () introduces a heteroaromatic pyrazole, enabling hydrogen bonding and altering electronic properties compared to the cyclohexenyl core.
Physicochemical Properties
The cyclohexenyl core increases molecular weight and lipophilicity (higher LogP) compared to phenyl analogs, impacting membrane permeability and bioavailability.
Pharmacological and Industrial Relevance
- Drug Intermediate Utility : The benzyl group in the target compound may facilitate selective deprotection in multistep syntheses, whereas tert-butyl carbamates (e.g., ) are preferred for their stability under acidic conditions .
- Purity Standards: High-purity (>99%) boronate esters like {3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester () are benchmarked using LCMS, HPLC, and NMR, ensuring reliability in API synthesis .
Analytical Characterization
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing Benzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-cyclohex-3-enyl]-carbamic acid tert-butyl ester, and how do starting materials influence yield?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated precursors. For example, bromo- or chloroarenes react with pinacol boronic esters under inert conditions. shows that bromoarenes yield higher efficiency (65% vs. 32% for chloroarenes) due to better leaving-group reactivity. Key steps include:
- Use of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
- Purification via silica gel chromatography to isolate the product.
- Characterization by ¹H/¹³C NMR and mass spectrometry (DART-MS) to confirm purity .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodology :
- NMR Spectroscopy : ¹H NMR should show distinct peaks for the tert-butyl group (~1.3–1.4 ppm), cyclohexenyl protons (5.5–6.0 ppm), and benzyl carbamate (7.2–7.4 ppm). ¹³C NMR confirms boronic ester quaternary carbons (~85 ppm) .
- Mass Spectrometry : High-resolution MS (e.g., DART-MS) must match the exact mass of the molecular formula (C₂₄H₃₅BNO₄, calc. 420.27 g/mol) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What are the stability considerations for the tert-butyl carbamate and boronic ester moieties during storage and reactions?
- Methodology :
- The tert-butyl carbamate is stable under basic conditions but hydrolyzes under strong acids (e.g., TFA). Store at –20°C under inert gas to prevent boronic ester oxidation .
- Avoid protic solvents (e.g., water, alcohols) during reactions to minimize ester decomposition .
Advanced Research Questions
Q. How can conflicting yields in Suzuki-Miyaura couplings involving this compound be resolved?
- Methodology :
- Substrate Effects : Electron-deficient aryl halides often yield better results. For example, shows bromoarenes outperform chloroarenes due to faster oxidative addition .
- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(PPh₃)₄; the former may improve sterically hindered couplings .
- Additives : Use K₂CO₃ or CsF to enhance transmetallation efficiency .
Q. What strategies optimize regioselectivity when this boronic ester is used in cross-couplings with polyhalogenated partners?
- Methodology :
- Directed Ortho-Metalation : Install directing groups (e.g., amides) on the aryl halide to control coupling positions .
- Computational Modeling : DFT calculations predict preferential sites for Pd insertion. For example, meta-substituted halides may favor coupling at less hindered positions .
Q. How do steric and electronic factors in the cyclohexenyl group influence reaction kinetics?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in situ IR or LC-MS. The cyclohexenyl group’s conjugation may slow transmetallation due to steric hindrance .
- Comparative Analysis : Synthesize analogs with saturated cyclohexyl groups; shows unsaturated systems reduce rotational freedom, altering reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
